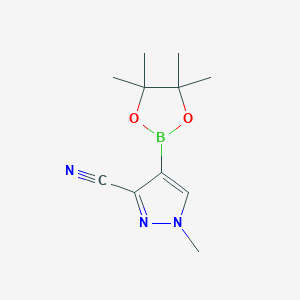

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile” is a chemical compound with the empirical formula C10H17BN2O2 . It is also known as 1-Methylpyrazole-4-boronic Acid Pinacol Ester . The compound is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of the compound is 208.07 . The compound has a complex structure involving a pyrazole ring (a five-membered ring with two nitrogen atoms) and a boronate ester group. The exact 3D structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to form carbon-carbon bonds. The boronic acid group in the compound can react with a variety of halides or pseudohalides under the action of a palladium catalyst.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point range of 60.0 to 64.0 °C . The compound is white to light yellow in color .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.

Transesterification Reactions

It’s also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Preparation of Aminothiazoles

The compound is used for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with potential therapeutic applications. They are known to exhibit a wide range of biological activities including antifungal, antibacterial, and antitumor activities.

Preparation of Amino-pyrido-indol-carboxamides

It’s used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors and can be used for the therapy of myeloproliferative disorders.

5. Synthesis of Boronic Acids and Esters The compound is a boronic ester and can be used in the synthesis of other boronic acids and esters . Boronic acids and esters are important in organic chemistry and medicinal chemistry for the Suzuki coupling.

6. Research and Development in Medicinal Chemistry Given its role in the synthesis of various bioactive compounds, this compound is of significant interest in research and development in medicinal chemistry .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may be harmful if swallowed and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-15(5)14-9(8)6-13/h7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMUJDMHLCPZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.